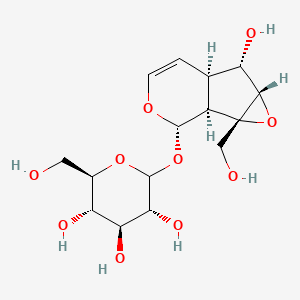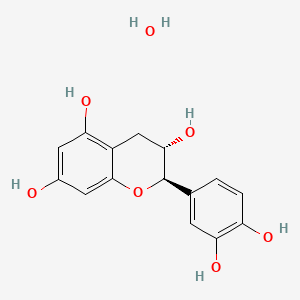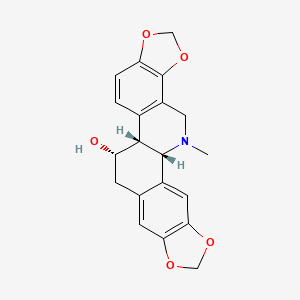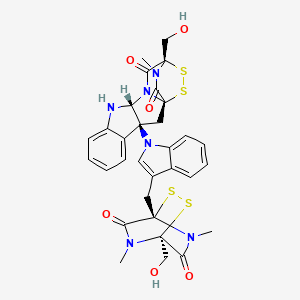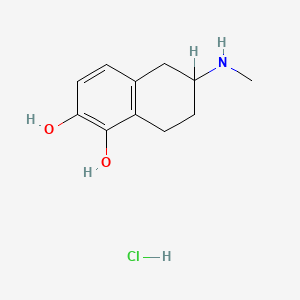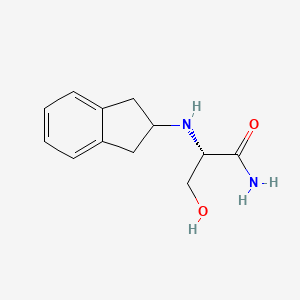![molecular formula C23H25ClN2O4S B1668673 3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate CAS No. 1508276-63-8](/img/structure/B1668673.png)
3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB5660386 inhibitor of HIV-1 entry.
Wissenschaftliche Forschungsanwendungen
Quantum-Chemical Calculations and Spectral Shifts
Research by Avakyan et al. (2014) focuses on the quantum-chemical calculations for dimers and tetramers of compounds including 3-ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium perchlorate. The study finds that these compounds are capable of forming π-stacking dimers and various tetramer configurations. Importantly, spectral shifts in these dimers and tetramers depend on their mutual orientation, with some configurations showing red shifts and others showing blue shifts in absorption bands (Avakyan et al., 2014).
Conformational Structure Investigation
Ryabitskii et al. (2010) investigated the conformational features of a similar unsymmetrical monomethine cyanine dye in solution and in the solid state. Their findings are relevant for understanding the dynamic behavior and potential applications of compounds like 3-ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium perchlorate in different states (Ryabitskii et al., 2010).
Synthesis and Structural Characterization
Studies by authors like Böhme and Breitmaier (1985), and Pejchal et al. (2015), contribute to the synthesis and structural characterization of related compounds. These works provide a foundation for understanding the synthesis pathways and structural properties of complex molecules like 3-ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium perchlorate (Böhme & Breitmaier, 1985; Pejchal et al., 2015).
Antimicrobial and Antifungal Activity
The study by Pejchal et al. (2015) also extends to the antimicrobial and antifungal activities of similar compounds. This line of research is vital for exploring the potential biomedical applications of these compounds (Pejchal et al., 2015).
Novel HIV-1 Inhibitor
A significant application is found in the work of Heredia et al. (2015), where a compound structurally similar to 3-ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium is identified as a novel inhibitor of HIV-1 entry. This highlights the potential use of such compounds in antiretroviral therapy (Heredia et al., 2015).
Eigenschaften
CAS-Nummer |
1508276-63-8 |
|---|---|
Produktname |
3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate |
Molekularformel |
C23H25ClN2O4S |
Molekulargewicht |
461 g/mol |
IUPAC-Name |
3-ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C23H25N2S.ClHO4/c1-5-25-19-13-8-9-14-20(19)26-22(25)16-10-15-21-23(2,3)17-11-6-7-12-18(17)24(21)4;2-1(3,4)5/h6-16H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
LZBKRRHCGXRSNJ-UHFFFAOYSA-M |
Isomerische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[O-]Cl(=O)(=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Compound 5660386; CB5660386; CB-5660386; CB 5660386; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




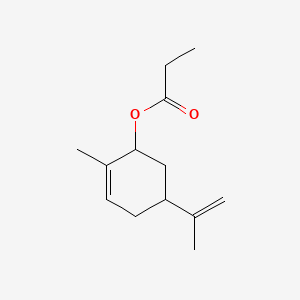
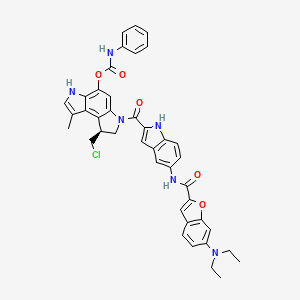
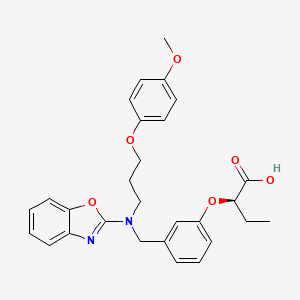
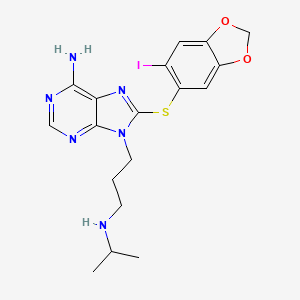
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)
